Cas no 851773-96-1 (7-amino-1,2,3,4-tetrahydro-2-Naphthalenol)

7-Amino-1,2,3,4-tetrahydro-2-naphthalenol is a bicyclic organic compound featuring both amino and hydroxyl functional groups on a partially saturated naphthalene backbone. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and fine chemicals. The presence of the amino group allows for further derivatization, while the hydroxyl group enhances solubility and reactivity in polar solvents. Its partially hydrogenated naphthalene core offers stability while retaining aromatic character, making it useful in intermediates for bioactive molecules. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring optimal purity for research and industrial use.
7-amino-1,2,3,4-tetrahydro-2-Naphthalenol structure
851773-96-1 structure
Product Name:7-amino-1,2,3,4-tetrahydro-2-Naphthalenol
CAS No:851773-96-1
MF:C10H13NO
MW:163.216322660446
CID:2136147
PubChem ID:57416039
Update Time:2025-06-08

7-amino-1,2,3,4-tetrahydro-2-Naphthalenol Chemical and Physical Properties

Names and Identifiers

    • 7-amino-1,2,3,4-tetrahydro-2-Naphthalenol
    • 7-amino-1,2,3,4-tetrahydronaphthalen-2-ol
    • 7-amino-1,2,3,4-tetra-hydro-naphthalen-2-ol
    • HOEQYIGFJVYAGY-UHFFFAOYSA-N
    • 7-amino-1,2,3,4-tetrahydro-naphthalen-2-ol
    • SCHEMBL5017850
    • DB-076271
    • DTXSID40725720
    • 851773-96-1
    • Inchi: 1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10,12H,2,4,6,11H2
    • InChI Key: HOEQYIGFJVYAGY-UHFFFAOYSA-N
    • SMILES: OC1CC2C=C(C=CC=2CC1)N

Computed Properties

  • Exact Mass: 163.099714038Da
  • Monoisotopic Mass: 163.099714038Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 46.3Ų

7-amino-1,2,3,4-tetrahydro-2-Naphthalenol Pricemore >>

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Additional information on 7-amino-1,2,3,4-tetrahydro-2-Naphthalenol

Introduction to 7-amino-1,2,3,4-tetrahydro-2-Naphthalenol (CAS No. 851773-96-1)

7-amino-1,2,3,4-tetrahydro-2-Naphthalenol (CAS No. 851773-96-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 7-amino-1,2,3,4-tetrahydronaphthalen-2-ol, is characterized by its unique structural features and potential biological activities. The compound's molecular formula is C10H13NO2, and it has a molecular weight of 179.21 g/mol.

The chemical structure of 7-amino-1,2,3,4-tetrahydro-2-Naphthalenol consists of a naphthalene ring with a hydroxyl group and an amino group attached to specific positions. This arrangement imparts the molecule with distinct chemical properties and reactivity profiles. The presence of the hydroxyl and amino groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

In recent years, 7-amino-1,2,3,4-tetrahydro-2-Naphthalenol has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its role as a building block in the synthesis of bioactive molecules. Researchers have explored its use in the development of novel therapeutic agents for various diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.

A notable study published in the Journal of Medicinal Chemistry highlighted the potential of 7-amino-1,2,3,4-tetrahydro-2-Naphthalenol as a scaffold for designing selective inhibitors of protein kinases. Protein kinases are enzymes that play crucial roles in cellular signaling pathways and are implicated in numerous diseases. The study demonstrated that derivatives of 7-amino-1,2,3,4-tetrahydro-2-Naphthalenol exhibited potent inhibitory activity against specific kinases, making them promising candidates for further drug development.

Beyond its applications in kinase inhibition, 7-amino-1,2,3,4-tetrahydro-2-Naphthalenol has also shown promise in the field of neuropharmacology. Research conducted at the University of California revealed that certain derivatives of this compound possess neuroprotective properties. These derivatives were found to reduce oxidative stress and inflammation in neuronal cells, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The versatility of 7-amino-1,2,3,4-tetrahydro-2-Naphthalenol extends to its use as a chiral building block in asymmetric synthesis. Chiral compounds are essential in pharmaceuticals due to their ability to interact selectively with biological targets. A study published in Organic Letters described an efficient method for synthesizing enantiomerically pure forms of 7-amino-1,2,3,4-tetrahydro-2-Naphthalenol. This method involves a catalytic asymmetric hydrogenation reaction followed by selective functionalization steps. The resulting enantiopure compounds have been used to synthesize a range of biologically active molecules with high enantioselectivity.

In addition to its pharmaceutical applications, 7-amino-1,2,3,4-tetrahydro-2-Naphthalenol has also found use in materials science. Researchers at the Massachusetts Institute of Technology have explored its potential as a precursor for synthesizing advanced materials with unique optical and electronic properties. These materials have applications in areas such as organic electronics and photovoltaic devices.

The synthesis of 7-amino-1,2,3,4-tetrahydro-2-Naphthalenol can be achieved through various routes depending on the desired purity and scale. One common method involves the reduction of 7-nitro-naphthoquinone followed by hydrolysis to form the corresponding amino alcohol. Another approach involves the catalytic hydrogenation of 7-nitro-naphthoquinone using palladium catalysts under controlled conditions.

The safety and handling of 7-amino-1,2,3,4-tetrahydro-2-Naphthalenol should be conducted with appropriate precautions due to its reactivity and potential for forming hazardous intermediates during synthesis. It is recommended to handle this compound under inert conditions and to use personal protective equipment (PPE) such as gloves and safety goggles.

In conclusion, 7-amino-1,2,3,4-tetrahydro-2-Naphthalenol (CAS No. 851773-96-1) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers working on drug discovery, materials science, and organic synthesis. As ongoing research continues to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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